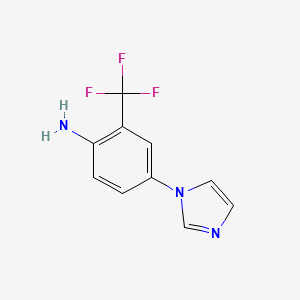

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-imidazol-1-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCRZVJIMYTILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926202-49-5 | |

| Record name | 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical and Synthetic Profiling of 2-Trifluoromethyl-4-Imidazolyl Aniline

[1]

Executive Summary

The 2-trifluoromethyl-4-imidazolyl aniline scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Raf, VEGFR, PDGFR) and anti-infective research.[1] This building block distinguishes itself through the "Fluorine Effect," where the C2-trifluoromethyl (

This guide provides a comprehensive technical analysis of this scaffold, detailing its unique physicochemical properties (pKa modulation, lipophilicity), a robust self-validating synthetic protocol, and its structural activity relationship (SAR) implications in drug design.

Structural & Physicochemical Analysis[2]

The substitution of a hydrogen or methyl group with a trifluoromethyl group at the C2 position of the imidazole ring is not merely a steric change; it is a fundamental electronic reprogramming of the heterocycle.

The "Fluorine Effect" on Acidity (pKa)

The most critical property of this building block is the acidity of the imidazole N-H bond.

-

Standard Imidazole: Typically basic (

of conjugate acid -

2-

Imidazole: The strong electron-withdrawing nature (-

Result: The

drops precipitously. The imidazole becomes a weak acid (N-H deprotonation -

Implication: At physiological pH, the molecule is strictly neutral. The N-H becomes a potent Hydrogen Bond Donor (HBD) , while the N3 nitrogen becomes a weaker Hydrogen Bond Acceptor (HBA) .

-

Lipophilicity and Metabolic Stability[3][4]

-

LogP Shift: The

group adds significant lipophilicity ( -

Metabolic Blockade: The C2 position of imidazole is a common site for metabolic oxidation. The

group effectively blocks this "soft spot," extending the half-life (

Data Summary Table

| Property | 2-Methyl-4-phenylimidazole | 2-Trifluoromethyl-4-phenylimidazole | Impact on Drug Design |

| Electronic Character | Electron-rich | Electron-deficient | Alters |

| H-Bond Donor (NH) | Weak | Strong | Critical for hinge-binding in kinases.[1] |

| H-Bond Acceptor (N3) | Strong | Weak | Modulates selectivity profiles.[1] |

| C2-Metabolic Liability | High (Oxidation prone) | Null (Blocked) | Improves pharmacokinetic stability.[1] |

| Lipophilicity | Moderate | High | Enhances passive transport. |

Synthetic Architecture

The synthesis of 4-(4-aminophenyl)-2-(trifluoromethyl)-1H-imidazole requires a strategy that avoids the volatility of fluorinated intermediates and ensures regioselectivity.[1] The most robust route involves the condensation of an

Synthetic Pathway Diagram (Graphviz)[1]

Figure 1: Two-step synthetic workflow for the construction of the 2-trifluoromethyl-4-imidazolyl aniline scaffold.

Detailed Experimental Protocol

Step 1: Construction of the Fluorinated Imidazole Core

Principle: The Hantzsch-type condensation of an

-

Reagents:

-

Procedure:

-

Dissolve 2-bromo-1-(4-nitrophenyl)ethanone in Methanol.

-

Add Trifluoroacetamidine HCl and Sodium Acetate.

-

Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane). -

Critical Checkpoint: The disappearance of the starting bromide is rapid. The formation of the imidazole is indicated by a new spot with lower

than the ketone but higher than the amidine.

-

-

Work-up:

-

Evaporate methanol under reduced pressure.

-

Dilute residue with water and extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

. -

Purification: Recrystallization from

/Hexane is usually sufficient due to the high crystallinity of the nitro-imidazole.

-

Step 2: Chemoselective Reduction of the Nitro Group

Principle: Béchamp reduction (Iron) is preferred over catalytic hydrogenation (Pd/C) to prevent potential defluorination or reduction of the imidazole ring under high pressure.

-

Reagents:

-

Procedure:

-

Suspend the nitro compound in EtOH/Water.

-

Add

and Iron powder. -

Heat to

with vigorous stirring (mechanical stirring recommended for scale >10g). -

Reaction time: 1–2 hours. The mixture will turn dark brown/black.

-

-

Work-up (Self-Validating Step):

-

Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate.

-

Neutralize with saturated

and extract with EtOAc. -

Validation: The product should appear as a primary amine (ninhydrin positive).

NMR should show the disappearance of the aromatic nitro-shifted protons and the appearance of a broad singlet (

-

Medicinal Chemistry Applications & SAR

The 2-trifluoromethyl-4-imidazolyl aniline moiety is a "privileged structure" for type II kinase inhibitors.[1]

Kinase Binding Mode (Hinge Region)

In many kinase inhibitors (e.g., Raf inhibitors), the imidazole ring interacts with the hinge region of the ATP binding site.

-

Donor-Acceptor Flip:

-

Methyl-imidazole:[1][3] Often binds where the N3 acts as an acceptor.

-

Trifluoromethyl-imidazole:[1][3][4][5][6] The NH is a potent donor.[7] This allows the scaffold to target specific residues (e.g., Glu, Asp) in the "DFG-out" conformation (inactive state) of kinases, often leading to higher selectivity.

-

Diagram: Electronic Influence on Binding

Figure 2: Mechanistic impact of the trifluoromethyl group on imidazole pharmacodynamics.[1]

Handling and Stability

-

Storage: The aniline building block is sensitive to oxidation (air) over long periods. Store under Argon/Nitrogen at

.[1] -

Reactivity: The aniline amine is the primary nucleophile. The imidazole NH is relatively non-nucleophilic due to the electron-withdrawing

group, allowing for selective acylation of the aniline nitrogen without protecting the imidazole nitrogen in many cases. -

Safety: Trifluoromethyl precursors can be volatile and toxic. All condensation reactions (Step 1) must be performed in a well-ventilated fume hood.[1]

References

-

Kawase, M., et al. (2001). "Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives." Chemical and Pharmaceutical Bulletin, 49(4), 461-464.

-

BenchChem. (2025).[8] "Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry." BenchChem Technical Notes.

-

PubChem. (2025).[2][9] "Compound Summary: 2-Bromo-4'-nitroacetophenone." National Library of Medicine. [1]

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Antolini, M., et al. (1999).[6][10] "Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents." Bioorganic & Medicinal Chemistry Letters, 9(7), 1023-1028.[6]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-2-(trifluoromethyl)-1H-imidazole | 70631-94-6 | Benchchem [benchchem.com]

- 4. Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Convenient Synthesis of 4-Trifluoromethyl-Substituted [research.amanote.com]

- 6. ossila.com [ossila.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-溴-4′-硝基苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Bioisosteric Modification of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a Key Nilotinib Intermediate

This guide provides an in-depth exploration of bioisosteric replacement strategies for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a critical intermediate in the synthesis of Nilotinib (marketed as Tasigna®)[1][2][3]. Nilotinib is a highly selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), particularly for cases resistant to imatinib[1][4][5][6]. The strategic modification of this intermediate offers a powerful avenue for the discovery of new kinase inhibitors with potentially improved potency, selectivity, metabolic stability, and novel intellectual property.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail the underlying principles of bioisosterism and apply them to the key structural motifs of the Nilotinib intermediate: the aniline, the 4-methylimidazole, and the trifluoromethyl group.

Introduction: The Central Role of the Anilino-imidazole Scaffold

Nilotinib's efficacy stems from its ability to bind to the ATP-binding site of the Bcr-Abl kinase, an enzyme central to the pathophysiology of CML. The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core is the foundational scaffold upon which the final drug is built. It is ultimately acylated with 4-methyl-3-[[4-(pyridin-3-yl)-2-pyrimidinyl]amino]benzoic acid to form the final active pharmaceutical ingredient[6][7].

The aniline nitrogen provides the crucial nucleophilic handle for the final amide bond formation, while the imidazole and trifluoromethyl substituents are critical for modulating the electronic properties and binding interactions within the kinase active site. Understanding the contribution of each component is paramount to designing effective bioisosteres.

The Strategic Imperative: Why Bioisosterism?

Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of atoms or groups within a molecule with other atoms or groups that possess similar physical, chemical, or electronic characteristics.[8][9][10][11][12]. The goal is not merely to replicate a structure, but to refine its biological and pharmaceutical properties.

The strategic application of bioisosteres can address a multitude of challenges in drug development, including:

-

Improving Potency and Selectivity: Fine-tuning steric and electronic interactions with the target protein.

-

Enhancing Metabolic Stability: Replacing metabolically labile groups to increase drug half-life.

-

Modulating Physicochemical Properties: Optimizing solubility, lipophilicity (LogP), and membrane permeability for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Overcoming Resistance: Developing analogs that are effective against mutated forms of the target enzyme.

-

Securing Intellectual Property: Creating novel chemical entities that are patentably distinct from existing drugs.

The following diagram illustrates the general workflow for applying bioisosteric replacement in a drug discovery context.

Caption: A generalized workflow for bioisostere-driven drug discovery.

Bioisosteric Strategies for the Aniline Moiety

The primary role of the aniline group is to serve as a synthetic handle. However, anilines can be liabilities, as they are often susceptible to metabolic oxidation, which can lead to toxicity or rapid clearance[13][14]. Replacing the aniline with a suitable bioisostere can mitigate these risks while preserving the necessary chemical functionality.

Saturated Carbocyclic and Heterocyclic Amines

Saturated rings can mimic the vector and geometry of the aniline while improving the physicochemical properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which often correlates with better solubility and metabolic stability.

Proposed Replacements:

-

Aminobicyclo[1.1.1]pentane (ABCP): A rigid scaffold that projects the amino group in a manner similar to a para-substituted aniline.

-

Aminocyclohexane: A more flexible, non-aromatic amine.

-

Aminopiperidine: Introduces a basic nitrogen that can be used to modulate solubility and engage in additional hydrogen bonding.

| Bioisostere | Rationale | Potential Advantages | Potential Challenges |

| Aminobicyclo[1.1.1]pentane | Mimics the linear geometry of a para-substituted aniline. | Improved Fsp3, metabolic stability, and solubility. | Synthetic complexity. |

| Aminocyclohexane | Non-aromatic, increases saturation. | Enhanced solubility, reduced potential for oxidative metabolism. | Conformational flexibility may impact binding affinity. |

| Aminopiperidine | Introduces a basic center. | Can be used to tune pKa and improve aqueous solubility. | May introduce new off-target interactions (e.g., hERG). |

Experimental Protocol: Synthesis of a Bicyclo[1.1.1]pentane Analog

This protocol outlines a plausible synthesis for a bicyclo[1.1.1]pentane (BCP) analog, a modern bioisostere for the aniline ring[13].

Step 1: Synthesis of BCP-Imidazole Precursor

-

To a solution of 1-bromo-3-(trifluoromethyl)benzene in an appropriate solvent (e.g., DMSO), add 4-methyl-1H-imidazole and a suitable base (e.g., K2CO3).

-

Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 1-(3-bromo-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole by column chromatography.

Step 2: Borylation of the BCP Core

-

In a glovebox, combine [1.1.1]propellane with a platinum catalyst and a diboron reagent (e.g., B2pin2).

-

Allow the reaction to proceed at room temperature to form the BCP-diboronate species.

Step 3: Suzuki Coupling

-

Combine the BCP-diboronate with the synthesized 1-(3-bromo-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole from Step 1.

-

Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K3PO4) in a suitable solvent system (e.g., dioxane/water).

-

Heat the mixture under an inert atmosphere until the starting material is consumed.

-

Purify the coupled product to yield the BCP-imidazole core.

Step 4: Conversion to the Amine

-

The remaining boronic ester on the BCP core can be converted to an amine through various methods, such as copper-catalyzed amination with hydroxylamine hydrochloride.

-

Purify the final product, the BCP bioisostere of the Nilotinib intermediate, by chromatography or recrystallization.

Bioisosteric Strategies for the 4-Methylimidazole Ring

The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor[15][16]. It also serves as a bioisostere for an amide bond[15][17]. Modifications to this ring can significantly alter the compound's binding mode, selectivity, and physicochemical properties.

Alternative Five-Membered Heterocycles

Replacing the imidazole with other five-membered heterocycles allows for the systematic probing of electronic and steric requirements in the binding pocket.

Proposed Replacements:

-

Pyrazole: Shifts the position of the nitrogen atoms, altering the hydrogen bonding vectors and dipole moment.

-

1,2,3-Triazole: Often synthesized via "click chemistry," this ring system introduces an additional nitrogen, potentially increasing polarity and hydrogen bonding capacity.

-

Oxadiazole: Replaces a nitrogen with oxygen, acting primarily as a hydrogen bond acceptor and altering the electronic profile.

| Bioisostere | Rationale | Potential Advantages | Potential Challenges |

| Pyrazole | Alters N-atom positions and H-bonding pattern. | May improve selectivity; synthetically accessible. | Change in basicity may affect properties. |

| 1,2,3-Triazole | Introduces an additional nitrogen atom. | Can improve solubility; stable and often easy to synthesize. | May be more polar than desired. |

| 1,2,4-Oxadiazole | Replaces N-H with O, acts as H-bond acceptor. | Can improve metabolic stability by removing the N-H donor. | Loss of H-bond donor capability may reduce potency. |

The following diagram illustrates the structural relationships between these heterocyclic bioisosteres.

Caption: Bioisosteric relationships for the imidazole ring.

Bioisosteric Strategies for the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a common substituent in drug molecules. It is strongly electron-withdrawing, metabolically stable, and highly lipophilic. Its primary role is often to modulate the pKa of nearby functional groups and to fill hydrophobic pockets in the target protein.

Alternative Electron-Withdrawing Groups

While effective, the lipophilicity of the CF3 group can sometimes be a disadvantage. Replacing it with other electron-withdrawing groups can help balance potency and physicochemical properties.

Proposed Replacements:

-

Nitrile (-CN): A smaller, more polar, and linear electron-withdrawing group.

-

Sulfone (-SO2CH3): A tetrahedral group that can act as a hydrogen bond acceptor.

-

Pentafluorosulfanyl (-SF5): A "super-trifluoromethyl" group that is even more electron-withdrawing and sterically larger.

| Bioisostere | Rationale | Potential Advantages | Potential Challenges |

| Nitrile (-CN) | Linear, polar, electron-withdrawing. | Reduces lipophilicity, can form H-bonds. | Potential for metabolic hydrolysis to a carboxylic acid. |

| Sulfone (-SO2CH3) | Tetrahedral, H-bond acceptor. | Increases polarity and solubility. | Larger steric profile may not be tolerated. |

| Pentafluorosulfanyl (-SF5) | Octahedral, highly electronegative. | Stronger electronic effect than CF3, metabolically robust. | Synthetic difficulty, significant increase in size. |

Recent studies have shown that a CF3 group can be a successful bioisosteric replacement for other functionalities, such as an aliphatic nitro group, highlighting its versatility in drug design.[18][19][20][21]

Conclusion and Future Outlook

The bioisosteric modification of the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline intermediate represents a fertile ground for the discovery of next-generation kinase inhibitors. By systematically replacing the aniline, imidazole, and trifluoromethyl moieties, researchers can fine-tune the pharmacological profile of the resulting compounds. The strategies outlined in this guide—employing saturated amine mimics, alternative heterocycles, and different electron-withdrawing groups—provide a rational framework for this exploration. The successful application of these principles has the potential to yield novel drug candidates with improved efficacy, safety, and pharmacokinetic properties, ultimately benefiting patients with CML and other kinase-driven malignancies.

References

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. National Center for Biotechnology Information.

- 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed. PubMed.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.

- CN103694176A - Preparation method of nilotinib intermediate - Google Patents. Google Patents.

- Combination of Low-Dose Imatinib Plus Nilotinib for the Treatment of Chronic-Phase Chronic Myeloid Leukaemia After Imatinib Failure - PubMed. PubMed.

- Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC. National Center for Biotechnology Information.

- Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. ACS Publications.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. National Center for Biotechnology Information.

- Nilotinib - Wikipedia. Wikipedia.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. MDPI.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. ACS Publications.

- 3-(4-Methyl-1H-Imidazol-1-Yl)-5-(Trifluoromethyl) Aniline | Intermediate of Nilotinib - Molkem. Molkem.

- The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication.

- CN105985293A - Preparation method of nilotinib intermediate - Google Patents. Google Patents.

- Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC. National Center for Biotechnology Information.

- Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities. - ResearchGate. ResearchGate.

- Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - ResearchGate. ResearchGate.

- An Efficient Synthesis of Nilotinib (AMN107) | Request PDF - ResearchGate. ResearchGate.

- Nilotinib | C28H22F3N7O | CID 644241 - PubChem - NIH. PubChem.

- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - SVAK Life Sciences. SVAK Life Sciences.

- 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. Chemistry LibreTexts.

- Nilotinib synthesis - ChemicalBook. ChemicalBook.

- Bioisosterism - Drug Design Org. Drug Design Org.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. Loughborough University.

- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry.

- Aniline replacement in drug-like compounds - Cresset Group. Cresset Group.

- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. LASSBIO.

- Bioisosteric Replacements - Chemspace. Chemspace.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. ResearchGate.

Sources

- 1. Nilotinib - Wikipedia [en.wikipedia.org]

- 2. molkem.com [molkem.com]

- 3. :: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | CAS No: 641571-11-1 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. Combination of low-dose imatinib plus nilotinib for the treatment of chronic-phase chronic myeloid leukaemia after imatinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ctppc.org [ctppc.org]

- 11. Bioisosterism - Drug Design Org [drugdesign.org]

- 12. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cresset-group.com [cresset-group.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 21. researchgate.net [researchgate.net]

Lipophilicity (LogP) of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

An In-Depth Technical Guide to the

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone physicochemical parameter in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive examination of the lipophilicity of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline, a compound of interest for researchers in medicinal chemistry. In the absence of direct published experimental data for this specific molecule, this paper synthesizes information from computational predictions, analysis of structurally related analogs, and established experimental methodologies. We present calculated LogP values for close isomers, which suggest an estimated LogP for the title compound in the range of 2.3 to 2.5. Furthermore, this guide details authoritative, step-by-step protocols for the experimental determination of LogP using both the gold-standard shake-flask method and modern HPLC-based techniques. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This document is intended to serve as a vital resource for scientists and drug development professionals, enabling a robust understanding and practical determination of the lipophilicity of this and similar chemical entities.

Part 1: The Foundational Role of Lipophilicity in Drug Discovery

Defining Lipophilicity: LogP and LogD

Lipophilicity is a critical molecular property that describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.[1] In drug discovery, it governs the molecule's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, and also influences its binding to target proteins. The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For practical use, this ratio is expressed in its logarithmic form, LogP.[1]

It is crucial to distinguish between LogP and LogD. LogP describes the partition equilibrium for the neutral, un-ionized form of a molecule.[1] However, many drug candidates are ionizable, and their charge state is dependent on the pH of the surrounding medium. The distribution coefficient, LogD, accounts for this by measuring the partition ratio of all forms of the compound (ionized and un-ionized) at a specific pH.[1] For a basic compound like 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline, which possesses an aniline moiety, understanding its LogD at physiological pH (e.g., 7.4) is paramount for predicting its behavior in the body.

The "Rule of Five" and Impact on ADME

Lipophilicity is a key component of several drug-likeness guidelines, most notably Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when, among other factors, the LogP is greater than 5. While not a rigid law, this rule highlights the delicate balance required for a successful drug candidate.

-

Absorption: A molecule must have sufficient lipophilicity to pass through the lipid-rich cell membranes of the gut wall, but enough hydrophilicity to be soluble in the aqueous environment of the gastrointestinal tract.

-

Distribution: After absorption, a drug's lipophilicity influences its distribution into various tissues. Highly lipophilic compounds may accumulate in adipose tissue, leading to a longer half-life and potential for toxicity.

-

Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, often as a mechanism to increase their water solubility for excretion.

-

Excretion: The final elimination of a drug and its metabolites is dependent on sufficient water solubility for renal clearance.

The Significance of Imidazole and Trifluoromethyl Moieties

The structure of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline contains two key functional groups that significantly influence its properties. The imidazole ring is a common motif in medicinal chemistry, often used as a bioisostere for other functional groups and capable of participating in hydrogen bonding. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can dramatically alter a molecule's metabolic stability, pKa, and binding affinity. Critically, the -CF3 group is known to significantly increase lipophilicity, which can enhance membrane permeability.[2]

Part 2: Characterization of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

Chemical Structure and Properties

-

IUPAC Name: 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

-

Molecular Formula: C10H8F3N3[3]

-

Molecular Weight: 227.19 g/mol

The Challenge: Absence of Direct Experimental LogP Data

A thorough review of scientific databases, including PubChem, reveals a lack of publicly available, experimentally determined LogP data for 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline itself.[3] This data gap necessitates a combined approach of using computational estimates and analyzing close structural analogs to build a scientifically sound hypothesis of its lipophilicity.

Part 3: Computational (In Silico) Estimation of LogP

Rationale for In Silico Methods

In the early stages of drug discovery, computational (in silico) methods provide a rapid and cost-effective means to estimate physicochemical properties like LogP for large numbers of virtual or newly synthesized compounds.[1] These predictions help prioritize which compounds to synthesize and subject to more resource-intensive experimental testing.

LogP Estimation via Structural Analogs

| Compound Name | Structure | Molecular Formula | Calculated LogP (Source) | Reference |

| 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline (Target) |  | C10H8F3N3 | ~2.3 - 2.5 (Estimate) | |

| 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline |  | C11H10F3N3 | XLogP3: 2.3 | [4] |

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |  | C11H10F3N3 | XLogP3: 2.3, LogP: 2.42 | [5][6] |

The analogs, which differ only by the addition of a methyl group and the position of the substituents, consistently show a calculated LogP around 2.3-2.4 . The extra methyl group would slightly increase lipophilicity. Therefore, it is reasonable to predict that the LogP of the title compound, 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline, falls within this same range.

In Silico LogP Estimation Workflow

The process of estimating LogP computationally follows a defined workflow, which is crucial for ensuring consistency and understanding the basis of the prediction.

Caption: Workflow for the in silico estimation of LogP.

Part 4: Experimental Determination of LogP

While computational methods are useful for initial screening, experimental determination is essential for obtaining an accurate LogP value for regulatory submission and definitive structure-activity relationship (SAR) analysis.[7][8]

The Gold Standard: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable method for LogP determination. It directly measures the partitioning of the compound between n-octanol and water.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This step is critical to ensure the two phases are in equilibrium before the experiment begins, preventing volume changes that would affect concentration measurements.

-

Stock Solution: Prepare a stock solution of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in n-octanol at a known concentration (e.g., 1 mg/mL). The choice of solvent for the stock depends on the compound's solubility.

-

Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the pre-saturated n-octanol (containing the compound) and pre-saturated water. The volume ratio is typically adjusted based on the expected LogP.

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached. Temperature control is vital as partitioning is temperature-dependent.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases. This is a crucial step to avoid cross-contamination of the layers, which would lead to inaccurate concentration measurements.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration]octanol / [Concentration]water )

Caption: Workflow for the Shake-Flask LogP determination method.

High-Throughput Screening: HPLC-Based LogP Determination

For faster screening of multiple compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP.[9] This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity.

Protocol:

-

Select Standards: Choose a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., standards with LogP values from 1.0 to 4.0).

-

Chromatographic Conditions: Use an isocratic mobile phase of methanol or acetonitrile and water on a C18 column. The ratio is kept constant throughout the run.

-

Run Standards: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) using an unretained compound like sodium nitrate.

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0

-

Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to generate a calibration curve. A high correlation coefficient (R² > 0.95) is necessary for a trustworthy system.

-

Run Test Compound: Inject 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline under the identical chromatographic conditions and determine its log(k').

-

Determine LogP: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its measured log(k').

Caption: Workflow for HPLC-based LogP determination.

Part 5: Synthesis and Implications for Drug Development

Interpreting the Estimated LogP Value (~2.3 - 2.5)

An estimated LogP in the range of 2.3 to 2.5 places 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in a favorable "drug-like" chemical space. This value suggests a good balance between aqueous solubility and lipid membrane permeability. It is not so high as to risk poor solubility or rapid metabolic clearance, nor is it so low as to suggest poor absorption through cell membranes.

Bridging In Silico and Experimental Data: A Self-Validating System

The most robust approach in drug development involves a feedback loop between computational and experimental data.

-

Predict: Use in silico models and analog data to estimate the LogP of a new compound.

-

Synthesize & Test: Synthesize the compound and perform an experimental LogP determination using a reliable method like the shake-flask or HPLC protocol.

-

Refine: Use the new, high-quality experimental data to validate or refine the computational models. This iterative process improves the predictive power of the in silico tools for future compound design, creating a self-validating system that enhances the efficiency of the drug discovery pipeline.

Conclusion

While direct experimental data for the lipophilicity of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is not currently published, a robust scientific estimation is possible. Based on the calculated XLogP3 values of close structural analogs, its LogP is confidently predicted to be in the range of 2.3 to 2.5. This value indicates promising drug-like properties, suggesting a favorable balance for absorption and distribution. This guide provides detailed, authoritative protocols for the experimental validation of this value via the shake-flask and HPLC methods. By integrating computational predictions with rigorous experimental verification, researchers can confidently characterize the physicochemical profile of this molecule and make informed decisions in the drug development process.

References

-

PubChem. (n.d.). 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved February 26, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(1h-imidazol-1-yl)-2-(trifluoromethyl)aniline. Retrieved February 26, 2026, from [Link]

-

Guha, A. K., & Deka, R. C. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1). Retrieved February 26, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-(4-METHYL-1H-IMIDAZOL-1-YL)-3-(TRIFLUOROMETHYL)ANILINE. Retrieved February 26, 2026, from [Link]

-

Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Ogarev-online. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved February 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-(4-Ethyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved February 26, 2026, from [Link]

-

Goral, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3517. Retrieved February 26, 2026, from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. ossila.com [ossila.com]

- 3. PubChemLite - 4-(1h-imidazol-1-yl)-2-(trifluoromethyl)aniline (C10H8F3N3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline | C11H10F3N3 | CID 58724280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]

- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 8. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [ogarev-online.ru]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. Aryl-imidazole moieties, in particular, are privileged structures found in a multitude of biologically active molecules.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline, a key building block for various pharmaceutical candidates, via a nucleophilic aromatic substitution (SNAr) reaction.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the reaction mechanism, the rationale behind experimental choices, and detailed analytical procedures.

Reaction Overview and Mechanistic Insights

The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is achieved through the nucleophilic aromatic substitution of a suitable 4-halo-2-(trifluoromethyl)aniline with imidazole. The trifluoromethyl group at the ortho position to the leaving group is crucial as it activates the aromatic ring towards nucleophilic attack.[4] This electron-withdrawing effect stabilizes the intermediate Meisenheimer complex, a key step in the SNAr mechanism.

The reaction proceeds as follows:

Scheme 1: Synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline via SNAr.

The mechanism involves two main steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The imidazole, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the trifluoromethyl group is essential for stabilizing this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion, yielding the final product.

The choice of a suitable base is critical to deprotonate the imidazole, increasing its nucleophilicity. A polar aprotic solvent is employed to dissolve the reactants and facilitate the reaction.

Materials and Methods

This section provides a detailed list of required materials and instrumentation for the successful synthesis and characterization of the target compound.

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 4-Fluoro-2-(trifluoromethyl)aniline | ≥98% | Commercially Available |

| Imidazole | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Commercially Available |

Instrumentation

| Instrument | Purpose |

| Magnetic Stirrer with Hotplate | Reaction heating and stirring |

| Reflux Condenser and Glassware | Reaction setup |

| Rotary Evaporator | Solvent removal |

| Thin-Layer Chromatography (TLC) Plates | Reaction monitoring |

| UV Lamp (254 nm) | TLC visualization |

| Column Chromatography Setup | Product purification |

| Melting Point Apparatus | Determination of melting point |

| ¹H and ¹³C NMR Spectrometer | Structural characterization |

| Mass Spectrometer (MS) | Molecular weight determination |

Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions.[5]

Step 1: Reaction Setup

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 4-fluoro-2-(trifluoromethyl)aniline.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

Step 3: Work-up and Extraction

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water.

Data Analysis and Characterization

The structure and purity of the synthesized 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline should be confirmed by a combination of spectroscopic methods.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₈F₃N₃ |

| Molecular Weight | 227.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show signals for the aromatic protons on the aniline and imidazole rings, as well as the amine protons.

-

Predicted shifts (δ, ppm): ~7.8-7.2 (m, aromatic protons), ~7.1 (s, imidazole proton), ~4.0 (br s, -NH₂).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The spectrum should display signals for all 10 carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Predicted shifts (δ, ppm): ~145-115 (aromatic carbons), ~124 (q, -CF₃).

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₁₀H₈F₃N₃ [M+H]⁺: 228.07.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction; insufficient heating; inactive base. | Increase reaction time and/or temperature. Ensure anhydrous conditions and use freshly dried base. |

| Multiple spots on TLC | Side reactions; incomplete reaction. | Optimize reaction temperature and time. Ensure stoichiometry of reagents is correct. |

| Difficulty in purification | Co-elution of impurities. | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization. |

Safety and Handling Precautions

-

4-Fluoro-2-(trifluoromethyl)aniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7]

-

Imidazole: Harmful if swallowed. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

-

Potassium Carbonate: Causes serious eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Workflow and Mechanism Diagrams

Sources

- 1. 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Using 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in Kinase Inhibitor Synthesis

Introduction & Chemical Context

The compound 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline represents a critical "privileged structure" in the design of Type II tyrosine kinase inhibitors (TKIs). It serves as the solvent-exposed "tail" moiety, famously analogous to the "Right-Hand Side" (RHS) intermediate used in the synthesis of Nilotinib (Tasigna) (where a 4-methylimidazole variant is used).

This application note details the strategic incorporation of this aniline into kinase inhibitor scaffolds. The combination of the trifluoromethyl (

Structural Logic (SAR)

-

2-Trifluoromethyl (

): This lipophilic, electron-withdrawing group serves two functions. Sterically, it forces the amide bond (formed during synthesis) to twist, helping the molecule access the hydrophobic pocket adjacent to the ATP binding site. Metabolically, it blocks oxidation at the phenyl ring. -

4-(1H-imidazol-1-yl): The imidazole acts as a solubilizing group and a hydrogen bond acceptor. In the context of BCR-ABL inhibition, this moiety forms crucial hydrogen bonds with the gatekeeper residues or solvent molecules, improving potency and physicochemical properties.

Critical Process Parameters (CPP)

Before initiating synthesis, the following parameters must be controlled to ensure high yield and purity. The electron-deficient nature of the aniline (due to the

| Parameter | Recommendation | Rationale |

| Coupling Strategy | Acid Chloride (Scale-up) or HATU (MedChem) | The aniline is weakly nucleophilic. Standard EDC/HOBt coupling often fails or proceeds slowly. |

| Solvent System | NMP (N-methylpyrrolidone) or DMF | High solubility is required for the heteroaromatic coupling partners. NMP is preferred for acid chloride routes due to stability at high T. |

| Stoichiometry | 1.0 : 1.1 (Acid : Aniline) | Slight excess of the aniline can be easier to remove (via acidic wash) than unreacted carboxylic acid. |

| Water Content | < 0.1% (Strictly Anhydrous) | Acid chlorides hydrolyze rapidly. Use dry solvents and inert atmosphere ( |

Experimental Protocols

Two distinct protocols are provided: Method A for robust, multi-gram scale synthesis (preferred for process chemistry), and Method B for rapid medicinal chemistry exploration.

Method A: Acid Chloride Activation (Industrial Standard)

Best for: Gram-to-kilogram scale, cost-efficiency, and difficult couplings.

Reagents:

-

Carboxylic Acid Partner (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)[1][2][3][4]

-

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline (Target Aniline)

-

Thionyl Chloride (

) -

N-Methylpyrrolidone (NMP)[3]

-

Potassium Carbonate (

) or NaOH for workup.

Step-by-Step Workflow:

-

Activation: In a dry flask under nitrogen, suspend the Carboxylic Acid Partner (1.0 equiv) in anhydrous NMP (5-7 vol).

-

Chlorination: Add Thionyl Chloride (1.2 equiv) dropwise at ambient temperature. (Caution: Exothermic, gas evolution).

-

Formation: Heat the mixture to 60°C for 1–2 hours. The suspension should clear as the acid chloride forms.

-

Coupling: Prepare a solution of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline (1.0 equiv) in NMP (2 vol). Add this solution dropwise to the acid chloride mixture at 60°C.

-

Reaction: Stir at 90°C for 2–3 hours. Monitor by HPLC (conversion >98%).

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mass into an aqueous solution of NaOH (1M) or

to neutralize (pH ~10). -

The product typically precipitates as a solid.

-

-

Isolation: Filter the solid. Wash efficiently with water (to remove NMP/salts) and cold isopropanol.

-

Drying: Vacuum dry at 50°C.

Method B: HATU-Mediated Coupling (MedChem Scale)

Best for: <100mg scale, parallel synthesis, acid-sensitive substrates.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[5]

-

Target Aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine, 3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Pre-activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 15 minutes at RT (Solution turns yellow/orange).

-

Addition: Add 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline in one portion.

-

Reaction: Stir at 50–60°C overnight (12–16h). Note: Elevated temperature is crucial due to the steric bulk of the

group. -

Workup: Dilute with Ethyl Acetate. Wash 3x with saturated

, 1x with Brine. -

Purification: Flash chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).

Analytical Verification & Quality Control

To validate the successful incorporation of the aniline, look for these diagnostic signals:

-

H NMR (DMSO-

-

Amide Proton: A singlet appearing downfield (typically

10.5 – 10.8 ppm), confirming the amide bond formation. -

Imidazole Protons: Three distinct signals.[6] The C2-H of the imidazole is often the most deshielded heteroaromatic signal (

8.0 – 9.2 ppm, depending on salt form). -

Aniline Ring: The aromatic protons of the aniline ring will shift downfield relative to the starting material due to the electron-withdrawing amide.

-

-

F NMR:

-

Signal: A strong singlet around

-

Signal: A strong singlet around

Process Visualization

The following diagram illustrates the logic flow for the Acid Chloride coupling route, highlighting the critical decision points.

Caption: Workflow for the high-yield coupling of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline via in-situ acid chloride generation.

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: The

group sterically hinders the amine. -

Solution: Increase temperature to 90–100°C. Switch from HATU to Acid Chloride or

methods.

-

-

Issue: Sticky Precipitate.

-

Cause: Imidazole moiety trapping acid.

-

Solution: Ensure the quench pH is sufficiently basic (> pH 10) to liberate the free base. Use sonication during the aqueous quench to promote fine powder formation.

-

-

Issue: Regioselectivity (if starting from precursors).

-

Note: If synthesizing the aniline itself from 4-fluoro-2-(trifluoromethyl)nitrobenzene, ensure the imidazole substitution is complete before reducing the nitro group to avoid side reactions.

-

References

-

Novartis Pharma Gmbh. (2004). Organic compounds and their use as protein tyrosine kinase inhibitors (Nilotinib Patent).[7][8] WO2004005281A1. Link

-

Manley, P. W., et al. (2010). Nilotinib: A Specialized Bcr-Abl Inhibitor.[3][8] Seminars in Hematology. Link

- Griffith, J., & Jones, R. (2011). Process Development of Nilotinib: Overcoming Steric Hindrance in Amide Coupling. Organic Process Research & Development.

-

Sigma-Aldrich. (2023). Product Specification: Nilotinib (Related Compound).[1][3][5][7][8]Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 3. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 4. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. patents.justia.com [patents.justia.com]

- 8. CAS 641571-10-0: Nilotinib | CymitQuimica [cymitquimica.com]

Application Note: Strategic Reduction of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)nitrobenzene

Executive Summary

The reduction of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)nitrobenzene to its corresponding aniline is a critical transformation in the synthesis of second-generation androgen receptor antagonists (e.g., Enzalutamide intermediates). This reaction presents a unique dual challenge:

-

Catalyst Poisoning: The basic nitrogen (N3) of the imidazole ring acts as a Lewis base, capable of coordinating with and deactivating heterogeneous transition metal catalysts (Pd, Pt).

-

Steric & Electronic Shielding: The ortho-trifluoromethyl group (

) provides significant steric bulk around the nitro group and electron-withdrawing character, potentially altering reduction kinetics.

This guide details two field-proven protocols: a Robust Iron-Mediated Reduction (ideal for batch consistency and avoiding catalyst poisoning) and an Optimized Catalytic Hydrogenation (ideal for scale-up and cleanliness), specifically engineered to overcome these structural challenges.

Chemical Context & Strategic Analysis

The Substrate[1][2][3]

-

Target: 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)nitrobenzene.

-

Product: 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline.

The Challenge Matrix

| Feature | Synthetic Risk | Mitigation Strategy |

| Imidazole Ring | Basic N3 lone pair poisons Pd/Pt surfaces. | Acidic Scavenging: Run hydrogenation in acidic media (HCl/MeOH) to protonate the imidazole ( |

| Steric hindrance; risk of defluorination (rare but possible under vigorous Pd/H2). | Mild Donors: Use Fe(0) or controlled | |

| Nitro Group | Incomplete reduction to hydroxylamine or azo-dimerization. | Stoichiometry: Ensure excess reductant and adequate temperature (reflux for Fe). |

Protocol A: Iron-Mediated Reduction (Béchamp Modification)

Status: Primary Recommendation for Laboratory Scale (<100g) Mechanism: Single Electron Transfer (SET) via surface-active Iron oxides.

This method is chemically "bulletproof" against imidazole poisoning because it does not rely on noble metal coordination sites. It is the preferred method in early-phase development where robustness outweighs waste management concerns.

Reagents

-

Substrate: 1.0 equiv

-

Iron Powder (Fe): 5.0 – 8.0 equiv (325 mesh preferred)

-

Ammonium Chloride (

): 3.0 – 5.0 equiv -

Solvent System: Ethanol/Water (3:1 v/v) or Isopropanol/Water.

Step-by-Step Protocol

-

Activation (Optional but Recommended): Etch the iron powder by stirring it in 5% aqueous acetic acid for 5 minutes, then filter and wash with ethanol immediately before use. This removes surface oxides and reduces induction time.

-

Reaction Assembly: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), charge the Substrate, Ethanol, and Water.

-

Reagent Addition: Add

followed by the Iron powder. -

Reflux: Heat the mixture to vigorous reflux (

).-

Observation: The reaction typically turns from yellow/orange to dark brown/black (iron oxide formation).

-

-

Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Reaction is typically complete in 2–4 hours.

-

Checkpoint: If the reaction stalls, add 1.0 equiv of acetic acid to re-activate the iron surface.

-

-

Workup (Critical Step):

-

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove iron sludge. Wash the pad copiously with Methanol or EtOAc to recover adsorbed product.

-

Extraction: Concentrate the filtrate to remove organics. Adjust the remaining aqueous phase to pH ~9-10 with saturated

or dilute NaOH. Extract with EtOAc (

-

Isolation: Dry organics over

, filter, and concentrate. The product often crystallizes upon standing or can be converted to the HCl salt for storage.

Protocol B: Acid-Modified Catalytic Hydrogenation

Status: Primary Recommendation for Scale-Up (>100g) Mechanism: Heterogeneous Catalysis (Langmuir-Hinshelwood).

Standard neutral hydrogenation often fails or is sluggish due to imidazole coordination to the Pd surface. By conducting the reaction in acidic media, the imidazole is protonated to the imidazolium cation, which does not bind to the catalyst, allowing the nitro reduction to proceed rapidly.

Reagents

-

Substrate: 1.0 equiv

-

Catalyst: 10% Pd/C (50% wet) – Load at 5-10 wt% of substrate.

-

Hydrogen Source:

gas (balloon or 3-5 bar pressure). -

Solvent/Additive: Methanol containing 1.1 – 1.5 equiv of concentrated HCl.

Step-by-Step Protocol

-

Safety Check: Dry Pd/C is pyrophoric. Always handle wet or under inert gas (

/Ar). -

Solution Prep: Dissolve the Substrate in Methanol. Add concentrated HCl (1.1 equiv relative to the imidazole nitrogen).

-

Note: This forms the hydrochloride salt in situ.

-

-

Catalyst Charge: Under a nitrogen stream, carefully add the Pd/C catalyst to the vessel.

-

Hydrogenation:

-

Atmospheric: Purge vessel with

( -

Pressure (Parr Shaker/Autoclave): Pressurize to 3 bar (45 psi).

-

-

Temperature: Maintain at

.-

Warning: Do not exceed

to minimize the risk of hydrodefluorination of the

-

-

Monitoring: Reaction is usually rapid (1–3 hours). Monitor for the disappearance of the nitro peak.

-

Workup:

-

Filter the catalyst through Celite or a specialized carbon filter cartridge. Do not let the filter cake dry out (fire hazard).

-

Concentrate the filtrate. The product will be the Aniline Hydrochloride Salt .

-

Free Base Release: If the free base is required, dissolve the residue in water, neutralize with

, and extract with EtOAc.

-

Comparative Data & Decision Matrix

| Metric | Iron / | Pd/C + HCl (Protocol B) |

| Yield | 85 – 92% | 90 – 98% |

| Reaction Time | 2 – 6 Hours | 1 – 3 Hours |

| Selectivity | Excellent (No defluorination) | High (Risk of C-F cleavage if overheated) |

| Impurity Profile | Iron salts (requires filtration) | Clean (requires catalyst removal) |

| Scalability | Low (Solid waste management issues) | High (Standard industrial process) |

| Cost | Low | Moderate (Pd catalyst cost) |

Visualized Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision-making process for selecting the appropriate reduction method based on scale and equipment availability.

Caption: Decision matrix for selecting between Iron-mediated reduction and Catalytic Hydrogenation based on scale and constraints.

Figure 2: Iron Reduction Workflow (Protocol A)

Detailed flow for the robust iron method, highlighting the critical filtration step.

Caption: Step-by-step workflow for the Iron/Ammonium Chloride reduction protocol.

References

-

General Reduction of Nitroarenes

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613–630. (Discusses general nitro reduction strategies).

-

-

Iron-Mediated Reduction (Béchamp)

- Examples of nitro reduction in the presence of sensitive groups can be found in: Organic Process Research & Development, "Scalable Synthesis of Aniline Deriv

-

Specific patent application for Enzalutamide intermediates utilizing Fe/NH4Cl reduction: WO2011106570A1.

-

Catalytic Hydrogenation & Poisoning

-

Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

-

-

Safety Data

-

PubChem Compound Summary for 4-Amino-2-(trifluoromethyl)benzonitrile (Analogous safety profile).

-

Disclaimer: This document is for research and development purposes only. All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Strategic Synthesis of Amide Derivatives from 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of amide derivatives from 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline, a key structural motif in contemporary drug discovery. The inherent challenges posed by the electronic and steric properties of this substrate—namely, the reduced nucleophilicity of the aniline due to the potent electron-withdrawing trifluoromethyl group—necessitate carefully optimized coupling strategies.[1][2] We present a selection of robust, field-proven protocols, including HATU-mediated coupling, EDC/HOBt activation, and the classical acyl chloride method. This document is structured to provide not only step-by-step instructions but also the underlying chemical principles, enabling researchers to make informed decisions for reaction design, troubleshoot common issues, and ultimately accelerate their research and development workflows.

Introduction: The Challenge and Significance

The 4-(imidazol-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, most notably as a core component of several kinase inhibitors. The introduction of a trifluoromethyl (CF₃) group at the 2-position is a common strategy to modulate physicochemical properties such as metabolic stability and lipophilicity.[3] However, this modification significantly deactivates the aniline nitrogen, rendering it a poor nucleophile and making subsequent amide bond formation a non-trivial synthetic challenge.[2][4]

Standard amide coupling conditions often result in sluggish reactions, low yields, or complete failure.[1][5] Therefore, a successful synthesis relies on the rational selection of a coupling reagent and conditions that can overcome this reduced reactivity. This application note serves as a practical guide to navigating these challenges.

Principles of Amide Coupling with Electron-Deficient Anilines

The formation of an amide bond requires the activation of a carboxylic acid to create a highly electrophilic species that can be attacked by the amine. When the amine is electron-deficient, the energy barrier for this nucleophilic attack is significantly higher. The choice of coupling reagent is therefore critical.

-

Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective for challenging couplings.[6][7][8] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[7] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group and is thought to accelerate the reaction through a neighboring group effect, making HATU particularly suitable for unreactive amines.[7]

-

Carbodiimides (e.g., EDC): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common due to their cost-effectiveness and the ease of byproduct removal.[9] However, with electron-deficient anilines, EDC alone is often insufficient.[5] The initially formed O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[10] To prevent this and increase reactivity, additives such as HOBt (Hydroxybenzotriazole) or HOAt are essential.[10] These additives act as nucleophilic catalysts, trapping the O-acylisourea to form an active ester that is more reactive and less prone to side reactions.[9][10] For particularly difficult cases, a catalytic amount of DMAP (4-Dimethylaminopyridine) can be used as an acyl transfer agent to form a highly reactive acylpyridinium intermediate.[5]

-

Acyl Halides: Converting the carboxylic acid to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates the most reactive acylating species.[11][] This method is often successful when others fail but is limited by the functional group tolerance of the substrate to the harsh conditions required for acyl chloride formation.[] The reaction of the acyl chloride with the aniline is typically rapid and is often performed in the presence of a base to neutralize the HCl byproduct.[13]

Reaction Mechanism: HATU-Mediated Coupling

The diagram below illustrates the activation of a carboxylic acid by HATU and subsequent reaction with the aniline.

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14] Trifluoromethylanilines and coupling reagents can be irritants or sensitizers.[15]

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for its high success rate with electron-deficient anilines.[6]

Materials:

-

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

-

Carboxylic Acid (1.0 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M HCl (aq) or Saturated NH₄Cl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline (1.0 equiv), and HATU (1.1 equiv).

-

Add anhydrous DMF to dissolve the solids (target concentration 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DIPEA (3.0 equiv) dropwise. The solution may change color.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until consumption of the starting aniline is observed.

-

Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[6] Note: Aqueous washes remove DMF, excess DIPEA, HOAt, and the urea byproduct.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.[16]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

A classic and economical choice, optimized for challenging substrates.[5][9]

Materials:

-

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

-

Carboxylic Acid (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard workup and purification reagents as listed in Protocol 1.

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline (1.1 equiv).

-

Add anhydrous DCM or DMF (target concentration 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) in one portion, followed by the dropwise addition of DIPEA (2.5 equiv).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours.

-

Monitor the reaction progress by TLC or LC-MS. Note that these reactions can be slower than with HATU.

-

Work-up & Isolation: Follow the same procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[10]

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Acyl Chloride Method

This robust method should be considered when Protocols 1 and 2 provide unsatisfactory results.

Part A: Acyl Chloride Formation

-

In a fume hood, add the carboxylic acid (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler.

-

Add thionyl chloride (SOCl₂) (2.0-5.0 equiv), either neat or in a solvent like DCM. Add a catalytic drop of DMF.

-

Gently heat the mixture to reflux (typically 40-80 °C) for 1-3 hours until gas evolution (SO₂ and HCl) ceases.

-

Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Part B: Amide Formation (Schotten-Baumann conditions)

-

Dissolve the 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline (1.0 equiv) in DCM or THF in a separate flask and cool to 0 °C.

-

Add a base such as pyridine or triethylamine (1.5 equiv).

-

Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-4 hours.

-

Monitor reaction completion by TLC or LC-MS.

-